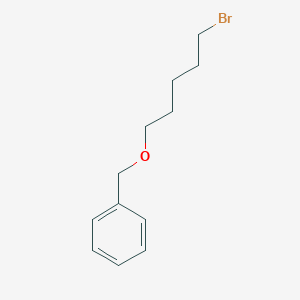

Benzyl 5-Bromoamyl Ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromopentoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZJKJSYSSVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557562 | |

| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-93-3 | |

| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 5-Bromoamyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 5-Bromoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 5-Bromoamyl Ether, a valuable bifunctional molecule often utilized as a linker in the development of novel therapeutic agents and as a building block in organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization data.

Introduction

This compound, with the chemical formula C₁₂H₁₇BrO, is an organic compound featuring a benzyl ether moiety and a terminal alkyl bromide. This unique structure allows for sequential chemical modifications, making it a versatile reagent in medicinal chemistry and materials science. The benzyl group can serve as a protecting group for the alcohol, while the bromoamyl chain provides a reactive site for nucleophilic substitution, enabling the covalent linkage to various substrates.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of benzyl alcohol (sodium benzyloxide) acts as the nucleophile, attacking the electrophilic carbon of 1,5-dibromopentane.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an Sₙ2 mechanism. The first step involves the deprotonation of benzyl alcohol using a strong base, typically sodium hydride (NaH), to form the highly nucleophilic sodium benzyloxide. This alkoxide then attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion and forming the desired ether linkage. The use of a stoichiometric excess of 1,5-dibromopentane is crucial to minimize the formation of the undesired diether byproduct, 1,5-bis(benzyloxy)pentane.

Logical Workflow of the Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

1,5-Dibromopentane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzyloxide.

-

Add 1,5-dibromopentane (3.0 equivalents) to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇BrO | [1] |

| Molecular Weight | 257.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 105-109 °C at 0.15 mmHg | |

| Purity | >95% (GC) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted chemical shifts for this compound.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-Ar | 7.25-7.40 | m | 5H | Aromatic protons |

| H-benzyl | 4.50 | s | 2H | -O-CH₂ -Ph |

| H-1' | 3.45 | t | 2H | -O-CH₂ -(CH₂)₄-Br |

| H-5' | 3.41 | t | 2H | -(CH₂)₄-CH₂ -Br |

| H-2' | 1.60-1.70 | m | 2H | -O-CH₂-CH₂ -(CH₂)₃-Br |

| H-4' | 1.85-1.95 | m | 2H | -(CH₂)₃-CH₂ -CH₂-Br |

| H-3' | 1.45-1.55 | m | 2H | -(CH₂)₂-CH₂ -(CH₂)₂-Br |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-Ar (quat) | 138.5 | Aromatic quaternary carbon |

| C-Ar | 128.4 | Aromatic CH |

| C-Ar | 127.7 | Aromatic CH |

| C-Ar | 127.5 | Aromatic CH |

| C-benzyl | 72.9 | -O-CH₂ -Ph |

| C-1' | 70.0 | -O-CH₂ -(CH₂)₄-Br |

| C-5' | 33.7 | -(CH₂)₄-CH₂ -Br |

| C-3' | 32.5 | -(CH₂)₂-CH₂ -(CH₂)₂-Br |

| C-2' | 29.4 | -O-CH₂-CH₂ -(CH₂)₃-Br |

| C-4' | 25.2 | -(CH₂)₃-CH₂ -CH₂-Br |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3030 | Medium | C-H stretch (aromatic) |

| 2940-2860 | Strong | C-H stretch (aliphatic) |

| 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| 1100-1085 | Strong | C-O stretch (ether) |

| 740, 700 | Strong | C-H bend (monosubstituted benzene) |

| 650-550 | Medium | C-Br stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity (%) | Assignment |

| 256/258 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 165 | Low | [M - Br]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ (benzyloxy cation) |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion, base peak) |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Overall Experimental Workflow:

References

An In-depth Technical Guide to Benzyl 5-Bromoamyl Ether: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl 5-Bromoamyl Ether, a versatile bifunctional molecule with significant applications in organic synthesis and drug development. This document details experimental protocols, presents key data in a structured format, and visualizes relevant chemical processes to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[1] Its bifunctional nature, possessing a stable benzyl ether group and a reactive primary alkyl bromide, makes it a valuable building block in the synthesis of more complex molecules.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrO | [2][3] |

| Molecular Weight | 257.17 g/mol | [2][3] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Specific Gravity (20/20) | 1.24 | |

| Refractive Index | 1.52 | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the ether linkage and the alkyl bromide.

-

Ether Group: The benzyl ether is relatively stable and unreactive under neutral and basic conditions, making it an effective protecting group for the alcohol functionality.[5][6] However, it can be cleaved under strongly acidic conditions, such as with HBr or HI, to yield benzyl bromide and 1,5-pentanediol.[5][6]

-

Alkyl Bromide Group: The terminal primary bromide is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2).[7][8] This reactivity is fundamental to its utility as a linker in constructing larger molecules. Common nucleophiles that can displace the bromide include amines, alkoxides, and thiolates.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and triplets for the methylene groups of the amyl chain. The methylene group adjacent to the ether oxygen will be downfield (~3.5 ppm) compared to the methylene group adjacent to the bromine atom (~3.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the benzylic carbon, the carbons of the amyl chain, with the carbons attached to the electronegative oxygen and bromine atoms appearing at higher chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak. Common fragmentation patterns for ethers include cleavage alpha to the oxygen atom.[9][10] For this molecule, a prominent fragment would be the tropylium ion (m/z 91) resulting from the cleavage of the benzyl group.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[8][11][12][13] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the title compound, benzyl alcohol is converted to its alkoxide, which then reacts with an excess of 1,5-dibromopentane.

Materials:

-

Benzyl alcohol

-

1,5-Dibromopentane

-

Sodium hydride (NaH) or another strong base (e.g., KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, slowly add sodium hydride (1.2 eq) at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

-

Add 1,5-dibromopentane (3.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis Workflow.

Application in Drug Development: A Linker for PROTACs

A significant and modern application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The this compound molecule can be conceptualized as a precursor to a linker. The bromoamyl group provides a reactive handle for conjugation to a warhead (a ligand that binds to the POI) or an E3 ligase ligand. The benzyl ether can serve as a protecting group for a hydroxyl functionality on the warhead or be part of the final pharmacophore.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a PROTAC using a this compound-derived Linker

The following is a generalized workflow for incorporating a linker derived from this compound into a PROTAC. This typically involves a sequential coupling strategy.

Step 1: Synthesis of Warhead-Linker Intermediate

-

Reaction: A warhead molecule containing a nucleophilic group (e.g., an amine or phenol) is reacted with this compound.

-

Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.

-

Purification: The resulting warhead-linker intermediate is purified using column chromatography or preparative HPLC.

Step 2: Coupling of the E3 Ligase Ligand

-

Reaction: The warhead-linker intermediate is then coupled to the E3 ligase ligand. If the benzyl ether is a protecting group, it may need to be deprotected first to reveal a reactive handle for coupling. Alternatively, if the E3 ligase ligand has a nucleophilic handle, it can displace the bromide of a warhead-linker intermediate where the warhead was attached via the ether end. More commonly, the remaining functional group on the linker is activated for coupling (e.g., conversion of a terminal alcohol to a mesylate or tosylate).

-

Conditions: The coupling chemistry will depend on the functional groups being joined (e.g., amide bond formation, another Sₙ2 reaction).

-

Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.

Visual Representation of the PROTAC Synthesis Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Khan Academy [khanacademy.org]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to Benzyl 5-Bromoamyl Ether (CAS: 1014-93-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Benzyl 5-Bromoamyl Ether. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-(((5-bromopentyl)oxy)methyl)benzene, is a bifunctional organic compound featuring a benzyl ether group and a terminal bromoalkane.[1] This structure makes it a valuable reagent in organic synthesis, particularly as a building block for more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1014-93-3[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₇BrO[1] |

| IUPAC Name | 1-(((5-bromopentyl)oxy)methyl)benzene |

| Synonyms | Benzyl 5-bromopentyl ether, Benzyloxypentyl bromide, (5-Bromopentyloxymethyl)benzene[6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 257.17 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 105-109 °C at 0.15 mmHg | [2] |

| Flash Point | 135.31 °C | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| Purity | >95.0% (GC) |

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of benzyl alcohol (sodium benzyloxide) acts as the nucleophile, attacking the electrophilic carbon of 1,5-dibromopentane.

Experimental Protocol: A Representative Procedure

This is a representative protocol adapted from the general principles of the Williamson ether synthesis. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

1,5-Dibromopentane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyl alcohol to anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. The reaction will generate hydrogen gas, which should be safely vented.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of the sodium benzyloxide.

-

Ether Formation: Add 1,5-dibromopentane to the freshly prepared alkoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation.[2] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Applications in Research and Drug Development

While specific, documented applications of this compound in drug development are not extensively reported in publicly available literature, its bifunctional nature suggests its utility as a versatile linker molecule in medicinal chemistry.

Potential Roles:

-

Linker in Prodrugs: The benzyl ether group can serve as a protecting group for a hydroxyl functionality on a drug molecule, which can be cleaved in vivo to release the active drug. The bromoamyl chain provides a reactive handle for conjugation to other molecules.

-

Component of PROTACs and Other Targeted Therapies: The terminal bromine can be converted to other functional groups (e.g., an amine, thiol, or alkyne) to facilitate the connection of a targeting moiety (like an antibody or small molecule ligand) to a payload or an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).

-

Synthesis of Novel Scaffolds: The dual reactivity of this compound allows for the sequential or orthogonal introduction of different molecular fragments, enabling the construction of novel chemical scaffolds for screening in drug discovery programs.

Conclusion

This compound is a readily synthesizable chemical intermediate with a promising, yet currently underexplored, potential in the field of drug discovery and development. Its defined physical and chemical properties, along with its straightforward synthesis, make it an attractive building block for medicinal chemists. Further research into its applications as a linker in targeted drug delivery systems is warranted. Researchers are advised to adhere to strict safety protocols when handling this compound due to its irritant and harmful nature.

References

Spectroscopic and Synthetic Profile of Benzyl 5-Bromoamyl Ether: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for Benzyl 5-bromoamyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

IUPAC Name: 1-(benzyloxy)-5-bromopentane Molecular Formula: C₁₂H₁₇BrO Molecular Weight: 257.17 g/mol [1] CAS Number: 1014-93-3[1]

Spectroscopic Data

A complete experimental spectroscopic analysis of this compound is crucial for its unambiguous identification and characterization. While a full experimental dataset is not publicly available, the following sections provide predicted data based on the known spectroscopic behavior of similar compounds and general principles of spectroscopy, supplemented with available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H |

| 4.50 | s | 2H | -O-CH₂ -Ph |

| 3.45 | t, J = 6.8 Hz | 2H | -CH₂ -Br |

| 3.40 | t, J = 6.4 Hz | 2H | -O-CH₂ - |

| 1.90 | p, J = 6.8 Hz | 2H | -CH₂-CH₂ -CH₂Br |

| 1.65 | p, J = 6.6 Hz | 2H | -OCH₂-CH₂ -CH₂- |

| 1.50 | p, J = 6.7 Hz | 2H | -CH₂-CH₂ -CH₂- |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 127.7 | Ar-C H |

| 127.5 | Ar-C H |

| 72.9 | -O-C H₂-Ph |

| 70.0 | -O-C H₂- |

| 33.7 | -C H₂-Br |

| 32.5 | -CH₂-C H₂-CH₂Br |

| 29.5 | -OCH₂-C H₂-CH₂- |

| 25.2 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded on a Bruker IFS 85 instrument.[1] While the full spectrum is not available, the expected characteristic absorption bands are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3030 | Medium | C-H stretch (aromatic) |

| 2940-2860 | Strong | C-H stretch (aliphatic) |

| 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O-C stretch (ether) |

| 695, 735 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

| 650-550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound is available. The monoisotopic mass is 256.0463 Da.[1]

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 257.05358 |

| [M+Na]⁺ | 279.03552 |

| [M-H]⁻ | 255.03902 |

| [M+NH₄]⁺ | 274.08012 |

| [M+K]⁺ | 295.00946 |

The fragmentation of this compound in mass spectrometry is expected to proceed through characteristic pathways for ethers and alkyl halides. Key fragmentation would involve the cleavage of the C-O and C-Br bonds, as well as fragmentation of the amyl chain. The most prominent peak is often the tropylium ion at m/z 91, formed by rearrangement of the benzyl cation.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the general Williamson ether synthesis, a reliable method for preparing unsymmetrical ethers.[2][3][4]

Reaction Scheme:

Materials:

-

Benzyl alcohol

-

1,5-Dibromopentane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add 1,5-dibromopentane (1.5 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization Methods

NMR Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates.

Mass Spectrometry:

Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

A Technical Guide to 1-(Benzyloxy)-5-bromopentane: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(benzyloxy)-5-bromopentane, also known by its common name Benzyl 5-Bromoamyl Ether. This bifunctional organic compound serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a stable benzyl ether protecting group and a reactive primary alkyl bromide, allows for sequential and controlled chemical modifications. This document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents.

Chemical Identity and Properties

1-(Benzyloxy)-5-bromopentane is a colorless to pale yellow liquid. Its primary value in organic synthesis lies in its dual functionality: the benzyloxy group serves as a protecting group for the alcohol, which can be removed under specific conditions later in a synthetic route, while the bromo-pentyl chain provides a reactive site for nucleophilic substitution, making it an excellent alkylating agent.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 5-bromopentoxymethylbenzene . However, it is frequently referred to in literature and commercial sources by several synonyms:

-

1-(Benzyloxy)-5-bromopentane

-

Benzyl 5-Bromopentyl Ether

-

1-Bromo-5-(benzyloxy)pentane

-

(((5-Bromopentyl)oxy)methyl)benzene[1]

Physicochemical Data

The key quantitative properties of 1-(benzyloxy)-5-bromopentane and its precursors are summarized in the tables below for easy reference and comparison.

Table 1: Properties of 1-(Benzyloxy)-5-bromopentane

| Property | Value | Reference(s) |

| CAS Number | 1014-93-3 | [1] |

| Molecular Formula | C₁₂H₁₇BrO | [2] |

| Molecular Weight | 257.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Purity | Typically >95% |

Table 2: Properties of Key Synthesis Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 5-Bromopentan-1-ol | C₅H₁₁BrO | 167.04 | 117 (at 20 mmHg) | 1.38 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 198-199 | 1.438 |

| Sodium Hydride (60% disp.) | NaH | 24.00 | Decomposes at 425 | 1.396 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |

Synthesis of 1-(Benzyloxy)-5-bromopentane

The most common and efficient method for synthesizing 1-(benzyloxy)-5-bromopentane is the Williamson ether synthesis . This Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 5-bromopentan-1-ol is deprotonated by a strong base, such as sodium hydride (NaH), and the resulting alkoxide attacks the electrophilic benzylic carbon of benzyl bromide.

Experimental Protocol

Reagents:

-

5-Bromopentan-1-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

-

Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension of the sodium hydride.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 5-bromopentan-1-ol (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe or dropping funnel. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed. Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add water to dissolve the inorganic salts. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 1-(benzyloxy)-5-bromopentane.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis Workflow for 1-(Benzyloxy)-5-bromopentane.

Applications in Drug Development

The bifunctional nature of 1-(benzyloxy)-5-bromopentane makes it a highly useful building block in medicinal chemistry. The primary alkyl bromide serves as a handle for attaching the five-carbon chain to a nucleophilic site on a molecule of interest, such as an amine, phenol, or thiol. This is one of the most common reactions used in the final steps of drug synthesis[3]. The benzyl ether protects the hydroxyl group, which can be deprotected in a later synthetic step if a free alcohol is required for biological activity or further modification.

Role as a Bifunctional Linker

The five-carbon chain of 1-(benzyloxy)-5-bromopentane can act as a flexible linker or spacer. In drug design, linkers are crucial for connecting different pharmacophores or functional moieties within a single molecule. For example, in the development of Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC. The pentyl chain of 1-(benzyloxy)-5-bromopentane provides a common alkyl linker structure.

Representative Synthetic Application: N-Alkylation

A primary application of 1-(benzyloxy)-5-bromopentane is the N-alkylation of primary or secondary amines to introduce the benzyloxypentyl group. This is a key strategy for modifying the structure of a lead compound to improve its pharmacokinetic or pharmacodynamic properties.

General Reaction Scheme: A primary amine (R-NH₂) reacts with 1-(benzyloxy)-5-bromopentane in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) to yield the secondary amine product.

Caption: Figure 2. N-Alkylation using 1-(Benzyloxy)-5-bromopentane.

This reaction allows for the introduction of a flexible, five-carbon linker with a terminal protected alcohol. The benzyl group can later be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the primary alcohol, providing a site for further functionalization or for interaction with a biological target. This strategic modification is a valuable tool in the synthesis of diverse libraries of compounds for screening and in the lead optimization phase of drug discovery.

References

A Comprehensive Guide to the Nomenclature of Benzyl 5-Bromoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the alternative names and key identifiers for the chemical compound Benzyl 5-Bromoamyl Ether. This information is crucial for accurate literature searches, chemical procurement, and clear communication in research and development settings.

Nomenclature and Synonyms

The systematic identification of chemical compounds is fundamental to scientific research. This compound is known by several alternative names, which are presented below. The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and unambiguous identifier based on the compound's molecular structure.

A comprehensive list of synonyms and identifiers has been compiled from various chemical databases and suppliers. This data is summarized in the table below for ease of reference and comparison.

| Name Type | Name |

| IUPAC Name | 5-bromopentoxymethylbenzene |

| Synonym | Benzyl 5-Bromopentyl Ether |

| Synonym | Benzyloxypentyl Bromide |

| Synonym | (5-Bromopentyloxymethyl)benzene |

| Synonym | (((5-Bromopentyl)oxy)methyl)benzene |

| CAS Number | 1014-93-3 |

| Molecular Formula | C₁₂H₁₇BrO |

This table summarizes the various names and identifiers for this compound, facilitating cross-referencing across different chemical catalogs and scientific literature.

Note on Experimental Protocols and Visualizations:

Benzyl 5-Bromoamyl Ether: A Technical Guide to its Application as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. The benzyl ether is a robust and widely employed protecting group for hydroxyl functionalities, prized for its stability across a broad spectrum of reaction conditions and its susceptibility to selective cleavage. This technical guide provides an in-depth overview of Benzyl 5-Bromoamyl Ether, a bifunctional reagent that serves as a benzyl protecting group and possesses a terminal bromide for further synthetic elaboration. This document details the synthesis, application, and deprotection of benzyl ethers, with a focus on the properties and potential utility of this compound. While specific experimental data for this compound is not extensively available in the reviewed literature, this guide furnishes general protocols and discusses the mechanistic pathways relevant to its application.

Introduction to Benzyl Ethers as Protecting Groups

Benzyl ethers are a mainstay in the repertoire of protecting groups for alcohols due to their ease of installation, general stability to acidic and basic conditions, and clean removal by hydrogenolysis.[1] The benzyl group's stability allows for a wide range of subsequent chemical transformations to be performed on the protected molecule without affecting the masked hydroxyl group.

Key Attributes of Benzyl Ether Protecting Groups:

-

Stability: Resistant to a wide range of non-reductive reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.

-

Ease of Formation: Commonly synthesized via the Williamson ether synthesis.[2][3]

-

Orthogonality: The deprotection by catalytic hydrogenolysis is a mild and highly specific method that is often orthogonal to the cleavage of other protecting groups.[4][5]

This compound (also known as (((5-bromopentyl)oxy)methyl)benzene) introduces a unique feature: a terminal alkyl bromide.[6] This dual functionality allows it to not only protect a hydroxyl group but also to serve as a handle for subsequent carbon-carbon or carbon-heteroatom bond formation, making it a potentially valuable tool in multi-step synthetic strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from computational predictions and publicly available databases.[6]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇BrO | [6] |

| Molecular Weight | 257.17 g/mol | [6] |

| CAS Number | 1014-93-3 | [6] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 105-109 °C at 0.15 mmHg | |

| InChIKey | HGUZJKJSYSSVLK-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC=C(C=C1)COCCCCCBr | [6] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is the most common method for preparing benzyl ethers.[2][3] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide. For the synthesis of this compound, benzyl alcohol would be deprotonated to form the benzyl alkoxide, which then reacts with 1,5-dibromopentane. A large excess of the dibromide is necessary to minimize the formation of the dibenzylated diether byproduct.

General Protocol:

-

Reaction Setup: To a solution of benzyl alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 1,5-dibromopentane (a significant excess, e.g., 5-10 eq.) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Protection of a Hydroxyl Group using this compound

This protocol describes the general procedure for protecting a primary or secondary alcohol using this compound.

General Protocol:

-

Reaction Setup: To a solution of the alcohol to be protected (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base (e.g., NaH, 1.1 eq.) at 0 °C.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.

-

Alkylation: Cool the reaction to 0 °C and add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Follow the work-up and purification steps as described in section 3.1.

Deprotection of the Benzyl Ether Group via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for the cleavage of benzyl ethers.[4][5] This method is highly selective and tolerates a wide variety of other functional groups.

General Protocol:

-

Reaction Setup: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

-

Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol %).

-

Hydrogenation: The reaction vessel is then purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be necessary.

| Reaction Stage | Reagents and Conditions | Typical Yield (%) |

| Protection (Williamson Ether Synthesis) | Alcohol, NaH, this compound, THF/DMF, 0 °C to RT | 70-95 (general) |

| Deprotection (Catalytic Hydrogenolysis) | Benzyl-protected alcohol, H₂, 10% Pd/C, MeOH/EtOH, RT | >90 (general) |

Table 2: General Reaction Conditions and Typical Yields for Benzylation and Debenzylation. (Note: Yields are generalized for benzyl ethers and may vary depending on the substrate).

Mechanistic Pathways and Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the application of benzyl ethers as protecting groups.

Williamson Ether Synthesis

The formation of a benzyl ether from an alcohol and a benzyl halide proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage in a single, concerted step.

Catalytic Hydrogenolysis

The deprotection of a benzyl ether via catalytic hydrogenolysis involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst. The reaction is believed to occur on the surface of the catalyst, where both the benzyl ether and hydrogen are adsorbed. The C-O bond is reductively cleaved, yielding the deprotected alcohol and toluene as a byproduct.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is scarce in the literature, the following table outlines the expected characteristic signals based on its structure and data for analogous compounds.

| Technique | Expected Characteristic Signals |

| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), δ ~4.5 (s, 2H, Ar-CH₂-O), δ ~3.5 (t, 2H, O-CH₂), δ ~3.4 (t, 2H, CH₂-Br), multiplet signals for the remaining methylene groups. |

| ¹³C NMR | δ ~138 (Ar-C), δ ~128.5, 127.5 (Ar-CH), δ ~73 (Ar-CH₂-O), δ ~70 (O-CH₂), δ ~33 (CH₂-Br), signals for the other aliphatic carbons. |

| IR (Infrared) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2940, 2860 cm⁻¹ (aliphatic C-H stretch), ~1100 cm⁻¹ (C-O ether stretch), ~695, 735 cm⁻¹ (aromatic C-H bend). An experimental IR spectrum is available on PubChem.[6] |

| Mass Spectrometry | Predicted [M+H]⁺ at m/z 257.0536.[6] |

Table 3: Expected Spectroscopic Data for this compound.

Conclusion

This compound represents a valuable, bifunctional building block for organic synthesis. It combines the reliable protection of hydroxyl groups as benzyl ethers with the synthetic versatility of a terminal alkyl bromide. While specific, detailed experimental protocols and comprehensive characterization data for this particular reagent are not widely documented in the scientific literature, the general principles of benzyl ether chemistry are well-established and provide a strong foundation for its application. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this and similar reagents in their synthetic endeavors. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 6. This compound | C12H17BrO | CID 14221121 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Williamson Ether Synthesis of Benzyl 5-Bromoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of Benzyl 5-Bromoamyl Ether. It includes detailed experimental protocols, reaction mechanisms, and characterization data to support researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and versatile method for the formation of ethers. This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of preparing this compound, this synthesis is particularly advantageous due to the commercial availability of the starting materials: benzyl alcohol and 1,5-dibromopentane. This guide will detail a robust protocol for this specific transformation, addressing key reaction parameters, potential side reactions, and purification strategies.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a two-step, one-pot reaction. First, benzyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium benzoxide intermediate. This is followed by the nucleophilic attack of the benzoxide on one of the electrophilic carbon atoms of 1,5-dibromopentane, displacing a bromide ion to form the desired ether.

Reaction:

The reaction proceeds through an S(N)2 mechanism, which is favored by the use of a primary alkyl halide (1,5-dibromopentane) to minimize competing elimination reactions. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial for solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the "naked" alkoxide anion.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzyl Alcohol | C₇H₈O | 108.14 | 205 | 1.044 |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.96 | 222-224 | 1.69 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | - | 0.92 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇BrO[3] |

| Molecular Weight | 257.17 g/mol [3] |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 105-109 °C at 0.15 mmHg[4] |

| IUPAC Name | 1-(benzyloxy)-5-bromopentane |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies.

Materials:

-

Benzyl alcohol

-

1,5-Dibromopentane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a dispersion of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: Benzyl alcohol (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.

-

Addition of the Alkyl Halide: A solution of 1,5-dibromopentane (1.2 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product. The expected yield is typically in the range of 70-85%.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.45 (t, 2H, O-CH₂-), 3.41 (t, 2H, -CH₂-Br), 1.85-1.95 (m, 2H), 1.60-1.70 (m, 2H), 1.45-1.55 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 72.9 (Ar-CH₂-O), 70.1 (O-CH₂-), 33.7 (-CH₂-Br), 32.5, 29.3, 25.1 |

| IR (neat) | 3080-3030 cm⁻¹ (Ar C-H stretch), 2940-2860 cm⁻¹ (Aliphatic C-H stretch), 1495, 1450 cm⁻¹ (Ar C=C stretch), 1100 cm⁻¹ (C-O-C stretch), 695, 735 cm⁻¹ (Ar C-H bend), ~650 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | m/z (%): 258/256 ([M]⁺), 107, 91 (100) |

Visualizations

Reaction Mechanism

The following diagram illustrates the S(_N)2 mechanism of the Williamson ether synthesis for the formation of this compound.

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Experimental Workflow for Synthesis.

Safety Considerations

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

1,5-Dibromopentane: This compound is a lachrymator and is harmful if swallowed or inhaled. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It should be used in a fume hood.

-

Benzyl Alcohol: Benzyl alcohol is harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and employing a suitable purification strategy, this valuable synthetic intermediate can be obtained in good yield. The detailed protocol and characterization data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of Benzyl 5-Bromoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for Benzyl 5-bromoamyl ether, a valuable intermediate in various organic syntheses. The core of this synthesis lies in the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document details the essential starting materials, reaction mechanisms, and a representative experimental protocol.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most effective and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] It involves the reaction of an alkoxide ion with a primary alkyl halide.[1][3] In the context of synthesizing this compound, there are two logical approaches stemming from this strategy.

Synthetic Route A involves the reaction of a benzyl halide with the alkoxide of 5-bromopentan-1-ol. This is generally the preferred route due to the high reactivity of primary benzyl halides in SN2 reactions and the commercial availability or straightforward preparation of 5-bromopentan-1-ol.

Synthetic Route B would utilize sodium benzyloxide and a dihaloalkane, such as 1,5-dibromopentane. However, this route presents a greater risk of side products, including the formation of dibenzyl diether or unreacted starting materials, due to the difunctional nature of the alkyl halide.

This guide will focus on the more efficient and higher-yielding Synthetic Route A .

Starting Materials

A successful synthesis of this compound via the Williamson ether synthesis is contingent on the quality and appropriate selection of the starting materials. The key reactants for Synthetic Route A are detailed below.

| Starting Material | Structure | Role in Reaction | Key Considerations |

| 5-Bromopentan-1-ol |  | Alcohol precursor to the nucleophilic alkoxide | Can be synthesized from 1,5-pentanediol. Purity is crucial to avoid side reactions. |

| Benzyl Bromide |  | Electrophilic alkyl halide | A primary halide that is highly reactive towards SN2 displacement. Benzyl chloride can also be used.[3] |

| Sodium Hydride (NaH) | NaH | Strong base | Used to deprotonate 5-bromopentan-1-ol to form the highly reactive alkoxide. Other strong bases like potassium hydride (KH) can also be used.[1] |

| Anhydrous Solvent | (e.g., DMF, THF) | Reaction Medium | A polar apathetic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction.[2] |

Reaction Pathway and Mechanism

The synthesis proceeds in two main stages:

-

Deprotonation: Sodium hydride, a strong non-nucleophilic base, removes the acidic proton from the hydroxyl group of 5-bromopentan-1-ol. This irreversible deprotonation results in the formation of the sodium 5-bromopentoxide, a potent nucleophile. Hydrogen gas is evolved as a byproduct.

-

Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the benzylic carbon of benzyl bromide. This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group, yielding the final product, this compound.

The overall reaction can be visualized as follows:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on the specific scale and available laboratory equipment.

Materials:

-

5-Bromopentan-1-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.5 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: 5-Bromopentan-1-ol (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The reaction is then allowed to warm to room temperature.

-

Addition of Benzyl Bromide: Benzyl bromide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for an additional 4 hours or until TLC analysis indicates the consumption of the starting alcohol.[4]

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.[4]

-

Purification: The combined organic layers are washed twice with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

Quantitative Data

| Parameter | Expected Value/Characteristics |

| Yield | 80-95% (estimated) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Expected signals for the benzyl group (aromatic protons and benzylic CH₂), the pentyl chain (multiple CH₂ groups), and the CH₂ groups adjacent to the ether oxygen and the bromine atom. |

| ¹³C NMR | Expected signals for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the pentyl chain, and the carbons bonded to the ether oxygen and bromine. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (257.17 g/mol ). |

Logical Relationships in Synthesis

The successful synthesis of this compound relies on a series of logical dependencies and considerations.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of this compound. By carefully selecting the starting materials, particularly a primary benzyl halide and forming the alkoxide of 5-bromopentan-1-ol in situ with a strong base, researchers can efficiently synthesize this valuable chemical intermediate. The provided protocol and theoretical framework serve as a robust guide for the successful execution of this synthesis in a laboratory setting.

References

An In-Depth Technical Guide to the Reaction Mechanism of Benzyl 5-Bromoamyl Ether Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 5-bromoamyl ether, a valuable bifunctional molecule often utilized as a building block in the synthesis of more complex organic compounds, including pharmaceutical agents. The core of this synthesis lies in the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the underlying reaction mechanism, provides experimental protocols, summarizes quantitative data, and includes visualizations to facilitate a deeper understanding of the process.

Core Reaction: Williamson Ether Synthesis

The formation of this compound from 5-bromo-1-pentanol and a benzyl halide (typically benzyl bromide) is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The overall transformation involves two key steps:

-

Deprotonation: The hydroxyl group of 5-bromo-1-pentanol is deprotonated by a strong base to form a more nucleophilic alkoxide ion.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming the desired ether product.

The general reaction scheme is as follows:

Step 1: Deprotonation of 5-bromo-1-pentanol

5-bromo-1-pentanol is treated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide.

Step 2: SN2 attack on benzyl bromide

The alkoxide nucleophile attacks the benzyl bromide in a concerted SN2 fashion to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its precursors, based on analogous reactions and general principles of the Williamson ether synthesis.

| Parameter | Value/Range | Citation |

| Starting Material Synthesis | ||

| Yield of 5-bromo-1-pentanol | 89.1% | |

| Williamson Ether Synthesis | ||

| Typical Yield of Benzyl Ether | 85-95% | [1] |

| Reactant Ratio (5-bromo-1-pentanol:Benzyl Bromide) | 1:1 to 1:1.2 | |

| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | |

| Reaction Temperature | Room Temperature to 60 °C | |

| Reaction Time | 2 - 24 hours | |

| Product Characterization | ||

| Molecular Formula | C₁₂H₁₇BrO | |

| Molecular Weight | 257.17 g/mol |

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting material, 5-bromo-1-pentanol, and the final product, this compound.

Synthesis of 5-Bromo-1-pentanol

This procedure outlines the conversion of 1,5-pentanediol to 5-bromo-1-pentanol.

Materials:

-

1,5-Pentanediol

-

48% Hydrobromic acid

-

Toluene

-

5% Sodium hydroxide solution

-

10% Hydrochloric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 1,5-pentanediol in toluene, add 48% hydrobromic acid.

-

Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium hydroxide solution, 10% hydrochloric acid solution, and finally with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-bromo-1-pentanol by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-bromo-1-pentanol as a colorless oil.

Synthesis of this compound

This protocol describes the Williamson ether synthesis between 5-bromo-1-pentanol and benzyl bromide.

Materials:

-

5-Bromo-1-pentanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-bromo-1-pentanol in anhydrous THF to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Visualizations

The following diagrams illustrate the key mechanistic and procedural aspects of the synthesis.

Caption: Reaction mechanism of this compound formation.

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes: Benzyl 5-Bromoamyl Ether as a Versatile Alkylating Agent

Introduction

Benzyl 5-bromoamyl ether (also known as 1-(benzyloxy)-5-bromopentane) is a bifunctional organic reagent used primarily as an alkylating agent in organic synthesis. It incorporates a five-carbon aliphatic chain with a terminal bromide, a reactive site for nucleophilic substitution, and a benzyl ether, which serves as a stable, protecting group for a hydroxyl function. This structure makes it an ideal building block for introducing a flexible, benzyl-protected pentoxy linker into a wide range of molecules.

Its primary application lies in the alkylation of various nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation), typically via an SN2 mechanism. The resulting products can be used as intermediates in the synthesis of more complex molecules, particularly in drug discovery and materials science, where the benzyl group can be easily removed later by hydrogenolysis to reveal a primary alcohol.

Physicochemical Properties and Safety

This compound is a colorless to pale yellow liquid soluble in common organic solvents.[1] Due to its nature as an alkylating agent, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is classified as a skin and eye irritant.

| Property | Value |

| CAS Number | 1014-93-3 |

| Molecular Formula | C₁₂H₁₇BrO |

| Molecular Weight | 257.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~254 °C (estimated) |

| Solubility | Soluble in organic solvents (THF, Acetone, DMF, etc.) |

Experimental Protocols

The following protocols are representative examples of how this compound can be used to alkylate common nucleophiles. Conditions such as temperature, reaction time, and base selection may require optimization depending on the specific substrate.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes a general procedure for the reaction of a substituted phenol with this compound to form a diaryl ether, a common structural motif in pharmaceuticals. The conditions are based on standard Williamson ether synthesis methodologies, analogous to the reaction of phenols with substituted benzyl bromides which afford high yields.[2]

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq), finely powdered

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)

Procedure:

-

To a round-bottom flask, add the substituted phenol (1.0 eq) and finely powdered potassium carbonate (2.0-3.0 eq).

-

Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration of the phenol).

-

Add this compound (1.1-1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) or 60-80°C (for DMF) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-24 hours).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired ether.

Protocol 2: N-Alkylation of Anilines

This protocol outlines a general method for the mono-alkylation of a primary or secondary aniline. To avoid di-alkylation, the stoichiometry of the alkylating agent should be carefully controlled.

Materials:

-

Substituted Aniline (1.0 eq)

-

This compound (1.0 - 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous Dimethylsulfoxide (DMSO) or Acetonitrile

-

Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DMSO or acetonitrile.

-

Add the base (DIPEA or K₂CO₃, 1.5-2.0 eq) to the solution.

-

Add this compound (1.0-1.1 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 80-100°C. For less reactive anilines, higher temperatures (up to 150°C in DMSO) may be necessary.[2]

-

Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and pour it into water.

-